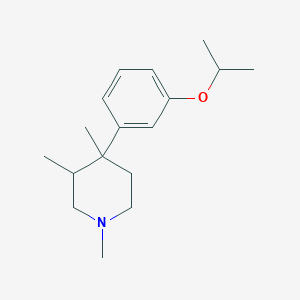
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a piperidine-based compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. TIPP is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has been extensively studied for its potential use in the treatment of chronic pain, addiction, and other related disorders.
Mécanisme D'action
TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP also exhibits a low affinity for the delta and kappa opioid receptors, reducing the potential for adverse effects.
Effets Biochimiques Et Physiologiques
TIPP produces potent analgesic effects, making it a potential candidate for the treatment of chronic pain. The compound has also been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction. TIPP produces minimal adverse effects, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
TIPP is a synthetic compound that can be easily synthesized in the laboratory. The compound exhibits potent analgesic effects with minimal adverse effects, making it a promising therapeutic agent. However, due to the potent analgesic effects of TIPP, caution must be taken when handling the compound in the laboratory.
Orientations Futures
TIPP has significant potential for the treatment of chronic pain, addiction, and other related disorders. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse. Additionally, further studies are needed to determine the long-term safety and efficacy of TIPP in humans.
Conclusion:
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine, commonly known as TIPP, is a synthetic opioid compound that exhibits potent analgesic effects with minimal adverse effects. The compound has significant potential for the treatment of chronic pain, addiction, and other related disorders. TIPP acts as a potent mu-opioid receptor agonist, producing analgesia through the activation of the mu-opioid receptor. The compound has a high affinity for the mu-opioid receptor, making it a potent analgesic. TIPP produces minimal adverse effects, making it a promising therapeutic agent. Future research should focus on the development of TIPP analogs with improved pharmacokinetic properties and reduced potential for abuse.
Méthodes De Synthèse
The synthesis of TIPP involves several steps, including the reaction of 3-methoxyphenylacetonitrile with 1,3-dimethyl-4-piperidone to produce 1,3-dimethyl-4-(3-methoxyphenyl)piperidin-4-one. This intermediate is then reacted with 2-bromo-1-(propan-2-yloxy)benzene to produce TIPP. The synthesis of TIPP is a relatively straightforward process and can be achieved using standard laboratory equipment.
Applications De Recherche Scientifique
TIPP has been extensively studied for its potential therapeutic benefits. The compound exhibits potent analgesic effects, making it a potential candidate for the treatment of chronic pain. TIPP has also been studied for its potential use in the treatment of addiction and other related disorders. The compound has been shown to reduce the rewarding effects of opioids and cocaine, making it a potential candidate for the treatment of addiction.
Propriétés
IUPAC Name |
1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFTKIQJBBOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Trimethyl-4-(3-propan-2-yloxyphenyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

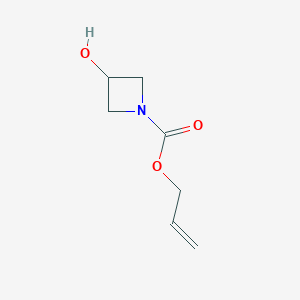
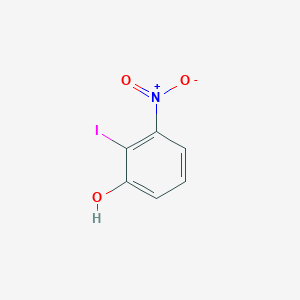
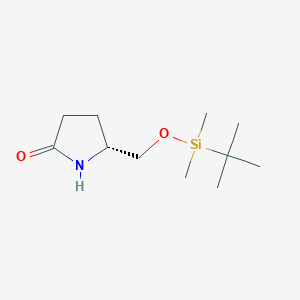
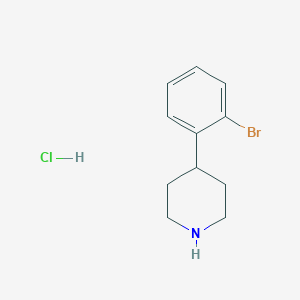
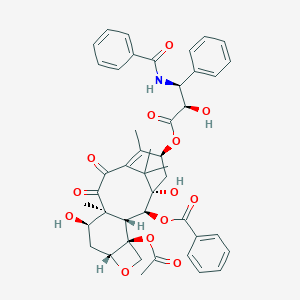

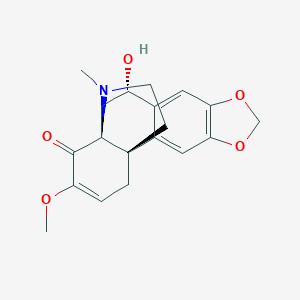
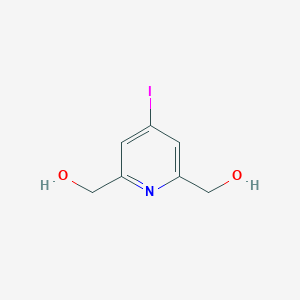



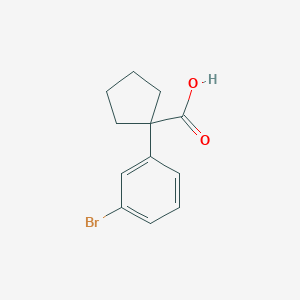
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)